molecular formula C6H9N3O2S B1582950 4-Hydrazinylbenzenesulfonamide CAS No. 4392-54-5

4-Hydrazinylbenzenesulfonamide

Cat. No. B1582950
CAS RN: 4392-54-5
M. Wt: 187.22 g/mol
InChI Key: NBJSNAGTUCWQRO-UHFFFAOYSA-N
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Description

4-Hydrazinylbenzenesulfonamide is a key starting material for synthesizing sulfonamides bearing 1,3,5-triarylpyrazoline and 4-thiazolidinone moieties as novel antimicrobial agents . It is also a potentially useful intermediate in the production of Celebrex, an anti-inflammatory drug .


Synthesis Analysis

The synthesis of 4-hydrazinylbenzenesulfonamide often employs microwave irradiation techniques, confirmed by spectroscopic methods like 1H NMR, 13C NMR, and HRMS. This method offers an efficient approach to synthesizing a range of sulfonamide derivatives with potential inhibitory effects on carbonic anhydrase enzymes.


Molecular Structure Analysis

The molecular structure of 4-hydrazinylbenzenesulfonamide is characterized by crystallographic studies. These studies reveal common conformational features, such as a nearly linear central part of the molecule and a syn conformation of the N-H and C=O bonds in the hydrazone part.


Chemical Reactions Analysis

Sulfonamide derivatives undergo various chemical reactions, contributing to their diverse chemical properties. For example, nitrobenzenesulfonamides can be smoothly alkylated to yield N-alkylated sulfonamides, showcasing the versatility of sulfonamides in synthetic chemistry.


Physical And Chemical Properties Analysis

4-Hydrazinylbenzenesulfonamide has a molecular weight of 223.68 . It is a solid at room temperature and is stored in an inert atmosphere . The compound is very soluble, with a solubility of 6.78 mg/ml .

Scientific Research Applications

Synthesis of Mycostatics

A study by Khudina et al. (2021) explored the synthesis of mycostatics using 4-hydrazinylbenzenesulfonamide. This compound was instrumental in creating 4-aryldiazenyl-3,5-dimethylpyrazoles, which showed potent antimicrobial activity against various pathogenic fungi and bacteria, including dermatophytes and yeast-like fungi of the Candida genus.

Crystal Structures and Hirshfeld Surface Analysis

H. Purandara et al. (2018) investigated the crystal structures of derivatives of N-(4-methylbenzenesulfonyl)glycine hydrazone, including those with 4-hydrazinylbenzenesulfonamide. Their research, detailed in Purandara et al. (2018), focused on understanding the conformation and hydrogen-bonding patterns in these structures.

Design and Synthesis of Cytotoxic Agents

Duan et al. (2016) synthesized novel N-arylpyrazole derivatives incorporating the sulfonamide moiety by reacting 1,3-dicarbonyl compounds with 4-hydrazinylbenzenesulfonamide. Their study, Duan et al. (2016), revealed that these compounds exhibited significant cytotoxicity against various human tumor cell lines.

Synthesis and Carbonic Anhydrase Inhibitory Effects

Gul et al. (2016) investigated the synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their effects on carbonic anhydrase enzymes. The study, detailed in Gul et al. (2016), showed that these compounds effectively inhibited cytosolic carbonic anhydrase isoenzymes, making them potential candidates for medical applications.

Development of Oxidation Catalysts

Umit Işci et al. (2014) explored the use of 4-tert-Butylbenzenesulfonamide, a derivative of 4-hydrazinylbenzenesulfonamide, as a substituent in iron phthalocyanine for oxidation catalysis. Their research, Işci et al. (2014), demonstrated its potential in the oxidation of olefins using hydrogen peroxide.

Synthesis of Benzenesulfonamides for Antimicrobial Activities

Thach et al. (2020) synthesized sulfonamides from 4-hydrazinylbenzenesulfonamide, showing significant antimicrobial activities against various bacterial and fungal strains. This study, Thach et al. (2020), highlights the potential of these compounds in developing new antimicrobial agents.

Safety And Hazards

The compound is classified under the GHS07 hazard class. It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

4-hydrazinylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H9N3O2S/c7-9-5-1-3-6(4-2-5)12(8,10)11/h1-4,9H,7H2,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBJSNAGTUCWQRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NN)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40195989
Record name p-Hydrazinobenzenesulphonamide
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Molecular Weight

187.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydrazinylbenzenesulfonamide

CAS RN

4392-54-5
Record name 4-Hydrazinobenzenesulfonamide
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Record name p-Hydrazinobenzenesulfonamide
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Synthesis routes and methods I

Procedure details

A stirred solution of 4-chlorobenzenesulfonamide (38.33 g, 200 mmol) and anhydrous hydrazine (31.4 mL, 1.0 mol) was heated at reflux for 30 hours. After cooling to room temperature, the mixture was poured into water (500 mL) with swirling. The resulting precipitate was collected by filtration, washed thoroughly with water several times, air-dried, and dried under vacuum to give the title compound (35.5 g, 95% yield) as a white solid. Mp 169–171° C. 1H NMR (300 MHz, THF-d8) δ 7.59 (d, J=8.8 Hz, 2H), 6.77 (d, J=8.8 Hz, 2H), 6.62 (br, 1H), 5.99 (br, 2H), 3.87 (br, 2H). Mass spectrum (API-TIS) m/z 188 (MH+).
Quantity
38.33 g
Type
reactant
Reaction Step One
Quantity
31.4 mL
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reactant
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Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Yield
95%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

4-Aminobenzenesulfonamide (52 g, 0.3 mol) was dissolved in 200 ml H2O containing 30 ml 30% NaOH and added to 75 ml 4N NaNO2. The resulting solution was poured over 100 g crushed ice containing 100 ml 30% HCl at a rate needed to maintain a reaction temperature of 5° C. The diazotization step was carried out for 40 min and the resultant diazonium salt was then added slowly to a stirred solution of 99.95 g Na2 SO3 in 250 ml water at 10° C., and the reaction was continued for 1 h. At this point, the reaction temperature was raised to 70° C. and 300 ml 30% HCl was added over 30 min. The precipitated product was stirred overnight, collected by filtration, washed with cold water and dried. The phenylhydrazine-4-sulfonamide obtained (47 g) was dissolved in 600 ml H2O containing 40 ml 30% NaOH, and to this solution 27.5 g (0.26 mol) of benzaldehyde was added at 50°-55° C. After stirring for 1 h, the temperature was reduced to 30° C. and 24 ml 30% HCl was added. The precipitated product was collected by filtration, washed with cold water and dried, to give 47.2 g of benzaldehyde phenylhydrazone-4-sulfonamide (m.p. 199° C.).
Quantity
52 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
reactant
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[Compound]
Name
ice
Quantity
100 mL
Type
reactant
Reaction Step Three
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
250 mL
Type
solvent
Reaction Step Four
Name
Quantity
300 mL
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
102
Citations
HHS Arkwazee, N Mohamadighader… - Journal of The …, 2022 - iopscience.iop.org
… based on the oxidation of 4-hydrazinylbenzenesulfonamide and phenylhydrazine in the … the electrochemical behavior of 4-hydrazinylbenzenesulfonamide (and phenylhydrazine) in …
Number of citations: 2 iopscience.iop.org
MF Abo-Ashour, WM Eldehna, A Nocentini… - European Journal of …, 2019 - Elsevier
… 4-hydrazinylbenzenesulfonamide HCl salt that neutralized to produce the key intermediate 4-hydrazinylbenzenesulfonamide 2… key intermediate 4-hydrazinylbenzenesulfonamide 2 was …
Number of citations: 53 www.sciencedirect.com
EM Putri, N Herfindo, G Guntur… - ALCHEMY Jurnal …, 2022 - jurnal.uns.ac.id
… Synthesis of 4-hydrazinylbenzenesulfonamide was conducted … The precipitated 4-hydrazinylbenzenesulfonamide was … The 4-hydrazinylbenzenesulfonamide 3 was prepared by …
Number of citations: 3 jurnal.uns.ac.id
XY Lu, ZC Wang, T Wei, XQ Yan, PF Wang, HL Zhu - RSC advances, 2016 - pubs.rsc.org
… Then the reaction of cyclization of different chalcones with 4-hydrazinylbenzenesulfonamide in refluxing ethanol, afforded the formation of benzenesulfonamide-substituted 1,5-…
Number of citations: 14 pubs.rsc.org
OG Khudina, AE Ivanova, YV Burgart… - Russian Chemical …, 2021 - Springer
… Pyrazoles 3c,d were synthesized by the condensation of arylhydrazone 1c with benzylhydrazine and 4-hydrazinylbenzenesulfonamide hydrochlorides in acetic acid in the presence of …
Number of citations: 7 link.springer.com
AP Nikalje, P Malhotra, M Ghodke - Asian Journal of Research in …, 2011 - researchgate.net
… A mixture of substituted prop-2-en-1-ones, 4-hydrazinylbenzenesulfonamide hydrochloride and hydrazine hydrate in ethanol and acetic acid was irradiated under ultrasound in an open …
Number of citations: 0 www.researchgate.net
X Duan, Y Wang, W Feng, Y Yang, H Li, S Li… - Research on Chemical …, 2017 - Springer
… N-arylpyrazole derivatives (4a–4l) bearing the sulfonamide moiety were synthesized by the condensation reaction of 1,3-dicarbonyl compounds with 4-hydrazinylbenzenesulfonamide. …
Number of citations: 5 link.springer.com
MM Lobo, SM Oliveira, I Brusco, P Machado… - European journal of …, 2015 - Elsevier
… the cyclocondensation reaction of 4-aryl-1,1,1-trifluoro-4-methoxybut-3-en-2-ones or 1-aryl-4,4,4-trifluoro-butane-1,3-diones or their enolic forms with 4-hydrazinylbenzenesulfonamide. …
Number of citations: 27 www.sciencedirect.com
J Li, ENN Joelle, Q Yang, F Zheng, W Liu, J Liu - Analytical Methods, 2019 - pubs.rsc.org
… This method was successfully applied for the determination of residual phenylhydrazine in antipyrine and indapamide, and 4-hydrazinylbenzenesulfonamide in celecoxib. …
Number of citations: 4 pubs.rsc.org
OG Khudina, NA Elkina, YV Burgart… - Russian Chemical …, 2022 - Springer
… The cyclization of the latter with hydrazine hydrate, 4-hydrazinylbenzenesulfonamide hydrochloride, and 4-nitrophenylhydrazine yielded a series of 4-sulfonaryldiazenylpyrazoles. Their …
Number of citations: 3 link.springer.com

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